A Technical Guide to Novel Synthesis Methods for (Z)-2,3-Dimethylpent-2-enoic Acid
A Technical Guide to Novel Synthesis Methods for (Z)-2,3-Dimethylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,3-Dimethylpent-2-enoic acid is a tetrasubstituted alkene, a class of molecules that presents a significant synthetic challenge due to steric hindrance and the need for precise stereochemical control. This technical guide provides an in-depth overview of modern and novel synthetic strategies applicable to the stereoselective synthesis of this target molecule. The methodologies discussed include the Still-Gennari olefination, transition metal-catalyzed cross-coupling reactions (Negishi and Suzuki-Miyaura), and nickel-catalyzed carboxylation of internal alkynes. For each method, a plausible synthetic route to (Z)-2,3-Dimethylpent-2-enoic acid is proposed, supported by detailed experimental protocols adapted from analogous reactions in the literature. Quantitative data, including yields and stereoselectivity, are summarized in comparative tables. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical representations of the synthetic processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering practical insights into the synthesis of complex, sterically hindered molecules.
Introduction
The stereoselective synthesis of tetrasubstituted alkenes is a formidable challenge in modern organic chemistry. The steric congestion around the double bond often hinders the application of classical olefination methods, and achieving high stereoselectivity for the thermodynamically less stable Z-isomer requires specialized synthetic strategies. (Z)-2,3-Dimethylpent-2-enoic acid serves as a representative example of this molecular class, embodying the synthetic hurdles that need to be overcome. This guide explores several advanced and reliable methods that can be employed for the synthesis of this target molecule, with a focus on providing detailed, actionable experimental protocols and comparative data to aid in methodological selection and implementation.
Still-Gennari Olefination Approach
The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, is a powerful tool for the Z-selective synthesis of α,β-unsaturated esters.[1][2] This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, which kinetically favors the formation of the Z-alkene.[2]
Proposed Synthetic Pathway
The synthesis of (Z)-2,3-Dimethylpent-2-enoic acid via the Still-Gennari olefination would involve a two-step sequence: first, the olefination of butan-2-one with a suitable phosphonoacetate to form the corresponding ethyl (Z)-2,3-dimethylpent-2-enoate, followed by the hydrolysis of the ester to yield the target carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-2,3-dimethylpent-2-enoate via Still-Gennari Olefination (Analogous Protocol)
Note: While the Still-Gennari olefination is typically more efficient with aldehydes, it can be applied to ketones, often requiring stronger conditions or longer reaction times. The following is an adapted protocol based on the olefination of aldehydes.[3]
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (2.0 mmol, 2.0 eq.) and 18-crown-6 (3.0 mmol, 3.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.0 M, 2.1 mmol, 2.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C. Add a solution of butan-2-one (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 2 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (Z)-2,3-dimethylpent-2-enoate.
Step 2: Hydrolysis of Ethyl (Z)-2,3-dimethylpent-2-enoate
To a solution of ethyl (Z)-2,3-dimethylpent-2-enoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL), add lithium hydroxide monohydrate (2.0 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (Z)-2,3-Dimethylpent-2-enoic acid.
Quantitative Data
The following table presents typical quantitative data for Still-Gennari olefination reactions with aldehydes, which can serve as a benchmark for the proposed synthesis.
| Reactant (Aldehyde) | Phosphonate Reagent | Base System | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | -78 to RT | 14 | 78 | 15.5:1 | [3] |
| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | -20 | 2 | 94 | 97:3 | [2] |
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, are highly effective for the construction of carbon-carbon bonds with excellent stereocontrol. These methods offer a convergent approach to (Z)-2,3-Dimethylpent-2-enoic acid.
Proposed Synthetic Pathways
The general strategy involves the synthesis of a Z-configured vinyl halide, which is then coupled with an appropriate organometallic reagent.
Negishi Coupling:
Suzuki-Miyaura Coupling:
Experimental Protocols
Step 1: Synthesis of (Z)-2-Bromo-3-methylpent-2-ene (Precursor)
A stereoselective synthesis of the Z-vinyl halide is crucial. One potential route is the hydrobromination of 3-methyl-1-pentyne, followed by separation of the geometric isomers. Alternatively, stereoselective reduction of a corresponding vinyl dibromide can be employed.
Step 2a: Negishi Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylzinc Chloride (Analogous Protocol)
In a glovebox, to a solution of methylmagnesium chloride in THF (3.0 M, 1.1 mL, 3.3 mmol) at 0 °C is added a solution of zinc chloride in THF (1.0 M, 3.3 mL, 3.3 mmol). The resulting solution of methylzinc chloride is stirred for 30 min at room temperature. To this solution is added (Z)-2-bromo-3-methylpent-2-ene (3.0 mmol) and a solution of the palladium catalyst (e.g., PdCl2(Amphos)2, 0.06 mmol, 2 mol %) in THF (5 mL). The reaction mixture is stirred at room temperature until completion (monitored by GC-MS). The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.
Step 2b: Suzuki-Miyaura Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylboronic Acid (Analogous Protocol)
To a mixture of (Z)-2-bromo-3-methylpent-2-ene (1.0 mmol), methylboronic acid (1.5 mmol), and cesium fluoride (3.0 mmol) is added a solution of Pd(OAc)2 (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %) in isopropanol (5 mL). The mixture is degassed and heated at 80 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Step 3: Carboxylation
The final carboxylation step to introduce the carboxylic acid functionality would require a separate synthetic transformation, such as lithiation followed by quenching with carbon dioxide.
Quantitative Data
The following table presents typical quantitative data for Negishi and Suzuki-Miyaura cross-coupling reactions involving Z-vinyl halides, demonstrating the high stereoretention achievable with these methods.
| Coupling Reaction | Vinyl Halide | Organometallic Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Stereoretention | Reference |
| Negishi | (Z)-1-Bromooct-1-ene | n-Heptylzinc iodide | PdCl2(Amphos)2/N-MeIm | RT | 2 | >99 | >99% Z | [4] |
| Suzuki-Miyaura | (Z)-β-Bromostyrene | Phenylboronic acid | Pd(OAc)2/SPhos, CsF | 80 | 16 | 85 | >98% Z | [5] |
Nickel-Catalyzed Carboxylation of Internal Alkynes
A more direct and atom-economical approach to (Z)-2,3-Dimethylpent-2-enoic acid is the nickel-catalyzed carboxylation of the corresponding internal alkyne, 3-pentyne. This method has the potential to form the desired product in a single step with high regio- and stereoselectivity.
Proposed Synthetic Pathway
Experimental Protocol (General)
Note: The following is a general procedure for the nickel-catalyzed carboxylation of C-O bonds, which can be adapted for the carboxylation of alkynes.[6][7]
In a glovebox, a Schlenk tube is charged with a nickel precatalyst (e.g., Ni(COD)2, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 10-20 mol%), and a reducing agent (e.g., manganese powder, 2-3 eq.). The tube is sealed, removed from the glovebox, and connected to a CO2 balloon. Anhydrous solvent (e.g., DMF or THF) is added, followed by the alkyne substrate (3-pentyne, 1.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 70-100 °C) for a designated time (e.g., 16-24 h). Upon completion, the reaction is quenched, and the carboxylic acid product is isolated and purified using standard procedures.
Quantitative Data
| Substrate Type | Ni-Catalyst System | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylic C-N bonds | NiBr2·diglyme, Ligand | Mn | 70 | 16 | up to 95 | [8] |
| Aryl and Benzyl Esters | NiCl2, dppf or PMe3 | Mn | 70-100 | 16 | up to 91 | [9] |
Conclusion
The synthesis of (Z)-2,3-Dimethylpent-2-enoic acid presents a significant synthetic challenge that can be addressed through several modern and effective methodologies. The Still-Gennari olefination offers a reliable route to the corresponding Z-ester, which can then be hydrolyzed. While generally effective for aldehydes, its application to ketones requires careful optimization. Transition metal-catalyzed cross-coupling reactions, particularly Negishi and Suzuki-Miyaura couplings, provide a convergent and highly stereoselective approach, contingent on the successful synthesis of the Z-vinyl halide precursor. Finally, the nickel-catalyzed carboxylation of internal alkynes represents a potentially highly efficient and atom-economical route, although further development for this specific substrate class may be required.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of (Z)-2,3-Dimethylpent-2-enoic acid and other structurally related tetrasubstituted alkenes. The provided diagrams offer a clear visual representation of the logical flow of each synthetic pathway, aiding in experimental design and execution.
References
- 1. Still–Gennari Olefination and its Applications in Organic Synthesis [scite.ai]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ni-catalyzed carboxylation of C(sp2)- and C(sp3)-O bonds with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. recercat.cat [recercat.cat]
